N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-9-14(2)11-15(10-13)20(24)21-16-6-7-17(18(12-16)25-3)22-8-4-5-19(22)23/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKPYPGSOOYAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the phenyl ring. One common method is the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are then reduced .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert Schiff base intermediates to the final product.
Substitution: Functional groups on the phenyl ring can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Typical conditions involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine/Pyrrolidinone-Containing Benzamides
The pyrrolidinone moiety in the target compound is a critical feature shared with other bioactive molecules. For example:
- N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide (8k) (): This compound contains a pyrrolopyridine core instead of pyrrolidinone but shares methoxy and benzamide substituents. Its synthesis achieved 47% yield and 97% purity, suggesting efficient coupling methodologies applicable to the target compound. The presence of multiple methoxy groups may enhance solubility, a factor relevant to the target molecule’s 3-methoxy substituent .
- Triazine-linked pyrrolidinyl amides (): These feature complex triazine cores with pyrrolidinyl butyryl groups. While structurally distinct, they highlight the versatility of pyrrolidinone derivatives in forming stable, multi-functional architectures. Such designs could inform strategies for modifying the target compound’s phenyl-pyrrolidinone linkage .
Benzamide Derivatives with Varied Substituents
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound substitutes the aniline group with a hydroxyalkyl chain.
- 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide (): Replacing the pyrrolidinone group with a pyrazole ring alters electronic properties and hydrogen-bonding capacity. Such substitutions could be explored to modulate the target compound’s pharmacokinetic profile .
Key Data and Research Findings
| Compound | Core Structure | Key Substituents | Yield/Purity | Applications |
|---|---|---|---|---|
| N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide (Target) | Benzamide + pyrrolidinone | 3-methoxy, 3,5-dimethyl | Not reported | Hypothesized enzyme inhibition |
| N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide | Pyrrolopyridine + benzamide | 3,4-dimethoxy, 4-methoxy | 47%, 97% purity | Not specified (potential kinase inhibitor) |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | Hydroxyalkyl chain | Not reported | C–H functionalization catalysis |
| 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide | Benzamide + pyrazole | 3,5-dimethoxy, 1-methylpyrazole | Not reported | Not specified (solubility enhancement) |
Biological Activity
N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group, a pyrrolidinone ring, and a dimethylbenzamide moiety. Its molecular formula is CHNO, with a molecular weight of approximately 302.37 g/mol. The presence of these functional groups suggests significant interactions with biological targets.
This compound primarily targets the sigma-1 receptor , which plays a crucial role in various central nervous system functions. This compound acts as an allosteric modulator of the sigma-1 receptor, influencing calcium signaling pathways that are vital for neuronal function and survival .
Key Mechanisms:
- Calcium Signaling Modulation : By modulating sigma-1 receptor activity, the compound may enhance calcium influx in neurons, potentially leading to neuroprotective effects.
- Neurotransmitter Release : The interaction with sigma receptors can influence the release of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.
Anticonvulsant Effects
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have shown that modulation of the sigma-1 receptor can reduce seizure activity in animal models.
Antidepressant Properties
The compound's ability to influence neurotransmitter systems suggests potential antidepressant effects. Animal studies have demonstrated that sigma receptor modulators can produce behaviors indicative of antidepressant activity.
Cognition Enhancement
There is emerging evidence supporting the role of sigma receptor modulation in enhancing cognitive functions. Research indicates that compounds interacting with these receptors may improve memory and learning outcomes in preclinical models .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
